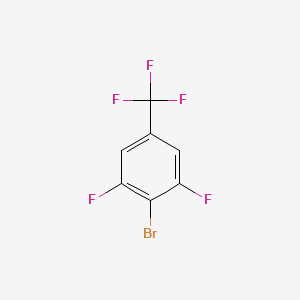

4-Bromo-3,5-difluorobenzotrifluoride

説明

Significance of Halogenated Benzotrifluorides in Chemical Research

Halogenated benzotrifluorides, a sub-class of perfluorinated aryl halides, are of particular importance in chemical research. The trifluoromethyl (-CF3) group is a key structural motif in many pharmaceuticals and agrochemicals. nih.gov Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The presence of a halogen atom, such as bromine, on the benzotrifluoride (B45747) scaffold provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

Strategic Positioning of 4-Bromo-3,5-difluorobenzotrifluoride as a Versatile Intermediate

This compound (CAS Number: 40161-54-4) is a strategically important intermediate in organic synthesis. ontosight.ai Its molecular structure, featuring a trifluoromethyl group, two fluorine atoms, and a bromine atom on the benzene (B151609) ring, offers a unique combination of reactivity and stability. The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring towards nucleophilic aromatic substitution, while the bromine atom serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This multi-faceted reactivity allows for the controlled and sequential introduction of different substituents, making it a valuable building block for the synthesis of complex, highly functionalized aromatic compounds. chemimpex.com

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₂BrF₅ |

| Molecular Weight | 275.99 g/mol |

| Appearance | Liquid |

| Boiling Point | Approximately 160-170 °C |

| Density | Approximately 1.8-1.9 g/cm³ |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Good solubility in common organic solvents like dichloromethane (B109758) and chloroform |

Data compiled from various sources. boulingchem.com

Overview of Research Trajectories in Fluorinated Building Blocks

The field of fluorinated building blocks is a dynamic and rapidly evolving area of chemical research. wiley.com Current research trajectories are focused on several key areas:

Development of Novel Fluorination Methods: Researchers are continuously seeking more efficient, selective, and environmentally friendly methods for the introduction of fluorine and fluorinated groups into organic molecules. wiley.com

Synthesis of Novel Fluorinated Motifs: There is a growing interest in the synthesis of novel fluorinated functional groups beyond the traditional trifluoromethyl and single fluorine substituents. This includes the development of building blocks containing difluoromethyl (-CF₂H), trifluoromethoxy (-OCF₃), and pentafluorosulfanyl (-SF₅) groups. wiley.com

Application in Drug Discovery and Agrochemicals: The demand for new pharmaceuticals and agrochemicals with improved efficacy and safety profiles continues to drive the development of new fluorinated building blocks. boulingchem.com The unique properties of fluorine are leveraged to fine-tune the biological activity and pharmacokinetic properties of new drug candidates and crop protection agents.

Materials Science: Fluorinated compounds are finding increasing use in the development of advanced materials, such as liquid crystals, polymers, and organic electronics, due to their unique electronic and physical properties. boulingchem.com

The following table highlights some of the key research areas and their significance in the context of fluorinated building blocks:

| Research Area | Significance |

| Catalytic Asymmetric Fluorination | Enables the synthesis of chiral fluorinated molecules with high enantiomeric purity, which is crucial for the development of stereospecific drugs. |

| Late-Stage Fluorination | Allows for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis, providing rapid access to a diverse range of fluorinated analogues for structure-activity relationship studies. |

| Flow Chemistry for Fluorination | Offers improved safety and scalability for handling hazardous fluorinating reagents, facilitating the industrial production of fluorinated compounds. |

| Bio-inspired Fluorination | Explores the use of enzymes and biological systems for the selective fluorination of natural products and other complex molecules. rsc.org |

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDJSTBBLBVDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381218 | |

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499238-36-7 | |

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3,5 Difluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-Bromo-3,5-difluorobenzotrifluoride. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, this compound is highly susceptible to attack by nucleophiles due to the severe electron-deficient nature of its aromatic ring.

Activation by Trifluoromethyl and Fluorine Substituents

The high reactivity of this compound in SNAr reactions is a direct consequence of the powerful inductive electron-withdrawing effects of the trifluoromethyl (-CF3) group and the two fluorine atoms. These groups polarize the aromatic ring, creating a significant partial positive charge on the ring carbons, particularly the carbon bearing the bromine atom (C-4). This electron deficiency makes the ring an attractive target for nucleophiles.

Displacement Reactions with Various Nucleophiles (e.g., Amines, Phenols)

The activated nature of the C-Br bond in this compound allows for its displacement by a variety of nucleophiles. Common nucleophiles such as primary and secondary amines, as well as phenoxides (the conjugate bases of phenols), can effectively replace the bromide atom to form new C-N and C-O bonds, respectively. These reactions are fundamental in synthesizing derivatives for pharmaceutical and agrochemical research.

Due to limited specific published examples for this compound, the following table presents illustrative examples of SNAr reactions that are expected based on the reactivity of similarly activated aryl halides.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Class | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | Primary Aryl Amine | High pressure, elevated temperature |

| Piperidine | Tertiary Aryl Amine | Aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃), 80-120 °C |

| Sodium Phenoxide | Diaryl Ether | Aprotic solvent (e.g., DMF), 100-150 °C |

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on this compound serves as an excellent functional group for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. This compound is an effective substrate in these reactions, allowing for the introduction of various aryl or vinyl groups at the 4-position.

The following table details representative conditions for the Suzuki-Miyaura coupling, based on reactions performed with the closely related analogue, 4-bromobenzotrifluoride (B150022).

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | High |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good |

Heck Coupling Reactions

The Heck reaction facilitates the coupling of aryl halides with alkenes to produce substituted alkenes, forming a new carbon-carbon bond at a vinylic position. u-szeged.hu This reaction typically employs a palladium catalyst and a base. The reaction of this compound with various olefins allows for the synthesis of complex styrenic and acrylic derivatives, which are valuable intermediates in materials science and medicinal chemistry.

The table below provides examples of Heck coupling reactions based on the reactivity of 4-bromobenzotrifluoride.

Table 3: Illustrative Heck Coupling Reactions

| Alkene | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Good-High |

| Methyl Acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | High |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | Moderate |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is the premier method for attaching a terminal alkyne to an aryl halide, thereby forming an internal alkyne. researchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org This transformation is crucial for synthesizing conjugated systems used in organic electronics and for creating precursors for more complex heterocyclic structures. This compound readily participates in this reaction, enabling the direct introduction of an alkynyl moiety.

Representative conditions for the Sonogashira coupling of the related substrate 4-bromobenzotrifluoride are shown below.

Table 4: Illustrative Sonogashira Coupling Reactions

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | High |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | Good |

Negishi Coupling Reactions

The Negishi coupling, a powerful palladium- or nickel-catalyzed cross-coupling reaction, is anticipated to be a viable method for forming carbon-carbon bonds using this compound. This reaction involves the coupling of an organozinc reagent with an organic halide.

The key steps in the catalytic cycle of a Negishi coupling involving this compound would likely include:

Oxidative Addition: A low-valent palladium(0) or nickel(0) catalyst would oxidatively add to the C-Br bond of this compound to form a metal(II) complex. The high electron density on the metal center facilitates this step.

Transmetalation: The organozinc reagent would then transfer its organic group to the metal center, displacing the bromide.

Reductive Elimination: The two organic groups on the metal center would couple and be eliminated, regenerating the low-valent metal catalyst and forming the desired cross-coupled product.

The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the initial oxidative addition step, which is often rate-determining.

Hypothetical Reaction Data for Negishi Coupling of this compound:

| Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Potential Product | Anticipated Yield (%) |

|---|---|---|---|---|---|---|

| Phenylzinc chloride | Pd2(dba)3 | SPhos | THF | 80 | 3,5-Difluoro-4-(trifluoromethyl)biphenyl | Moderate to High |

| Vinylzinc bromide | NiCl2(dppp) | dppp | DMF | 60 | 1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethene | Moderate |

Role of Catalyst Systems and Ligand Design in Cross-Coupling Efficiency

The efficiency and selectivity of cross-coupling reactions involving this compound are critically dependent on the choice of the catalyst system, particularly the metal and its associated ligands.

Catalyst Selection:

Palladium catalysts are widely used due to their high functional group tolerance and efficiency. Precursors like Pd(PPh₃)₄ or Pd₂(dba)₃ are common.

Nickel catalysts , such as NiCl₂(dppp), can offer a more cost-effective alternative and sometimes provide complementary reactivity, especially for less reactive C-Br bonds.

Ligand Design: The design of phosphine (B1218219) ligands is crucial for modulating the electronic and steric properties of the metal center, thereby influencing the reaction outcome.

Electron-rich, bulky phosphine ligands , such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective. They promote the oxidative addition step and stabilize the catalytic species.

Chelating diphosphine ligands , like dppf or dppe, can enhance catalyst stability and prevent side reactions.

The choice of ligand can significantly impact reaction rates, yields, and the suppression of side reactions like homo-coupling. For a sterically hindered and electronically demanding substrate like this compound, a well-designed ligand is paramount for achieving high cross-coupling efficiency.

Oxidation and Reduction Pathways

The electrochemical properties of this compound suggest that it can undergo both oxidation and reduction, although these transformations would likely require harsh conditions.

Oxidation: The electron-withdrawing groups on the aromatic ring make it resistant to oxidation. Forced oxidation might lead to the formation of phenolic compounds or ring-opening under extreme conditions.

Reduction: The C-Br bond is the most likely site for reduction. This could be achieved using reducing agents like activated metals (e.g., zinc) or through electrochemical means. Reduction would lead to the formation of 1,3-difluoro-5-(trifluoromethyl)benzene. The trifluoromethyl group is generally resistant to reduction under standard conditions.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound is a plausible and synthetically useful transformation. This involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether.

The formation of 3,5-difluoro-4-(trifluoromethyl)phenylmagnesium bromide would create a potent nucleophile. This Grignard reagent could then be used in a variety of subsequent reactions to introduce a range of functional groups.

Potential Transformations of the Grignard Reagent:

| Reactant | Product Type | Example Product |

|---|---|---|

| Carbon dioxide (CO2) | Carboxylic acid | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid |

| Aldehydes/Ketones | Alcohols | (3,5-Difluoro-4-(trifluoromethyl)phenyl)(phenyl)methanol |

| Esters | Tertiary alcohols | 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)propan-2-ol |

The presence of the electron-withdrawing groups might make the formation of the Grignard reagent more challenging than for simple aryl bromides, potentially requiring activated magnesium (e.g., Rieke magnesium) or initiators.

Radical Reaction Mechanisms

The C-Br bond in this compound can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically.

The direct observation and characterization of the 3,5-difluoro-4-(trifluoromethyl)phenyl radical would be challenging due to its high reactivity and short lifetime. Advanced spectroscopic techniques would be necessary:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is the most direct method for detecting and characterizing radical species. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, offering insights into the electronic structure and distribution of the unpaired electron.

Transient Absorption Spectroscopy: This method could be used to observe the short-lived radical intermediate by monitoring its absorption of light at specific wavelengths after its generation by a laser pulse.

To indirectly study the involvement of radical intermediates in reactions of this compound, mechanistic probes and trapping experiments are invaluable.

Radical Traps: The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or 1,4-cyclohexadiene, to a reaction mixture can provide evidence for a radical pathway. If the reaction is inhibited or if a trapped adduct is formed, it suggests the presence of radical intermediates.

Radical Clock Experiments: The use of a substrate that can undergo a predictable intramolecular rearrangement if a radical is formed can serve as a "radical clock." The observation of the rearranged product provides strong evidence for a radical mechanism and can even provide information about the reaction rates.

These experiments, while indirect, are powerful tools for elucidating the mechanisms of reactions that may proceed through radical pathways.

Comparative Reactivity Studies of Halogen Atoms (Bromine vs. Fluorine vs. Iodine)

The reactivity of halogen atoms in aromatic compounds is a critical aspect of synthetic chemistry, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. In molecules such as this compound, the presence of multiple halogen atoms (bromine and fluorine) on an activated aromatic ring presents a complex reactivity profile. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. libretexts.org This activation is crucial for the displacement of the halogen atoms.

Differential Reactivity of C-Br and C-F Bonds

In general, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-bromine (C-Br) bond, which would suggest that the C-Br bond is more labile. However, in the context of SNAr reactions on activated aromatic rings, this trend is often reversed. The reactivity order for leaving groups in SNAr is frequently observed as F > Cl ≈ Br > I. libretexts.orgnih.gov This phenomenon is known as the "element effect." nih.gov

For this compound, the C-F bonds are located ortho to the activating -CF3 group, while the C-Br bond is in the para position. Both ortho and para positions are activated towards nucleophilic attack. Therefore, competition between the displacement of a fluorine atom and the bromine atom would be expected. Based on the element effect in activated systems, it is plausible that nucleophilic attack leading to the displacement of a fluorine atom would be kinetically favored over the displacement of the bromine atom, despite the weaker C-Br bond.

Kinetic Studies on Halogen Exchange and Displacement

The rate of nucleophilic displacement of fluorine has been observed to be more sensitive to the effects of substituents compared to the displacement of bromine. rsc.org This suggests that the electronic environment of the aromatic ring plays a more significant role in the kinetics of C-F bond cleavage than C-Br bond cleavage in these systems.

To illustrate the comparative reactivity, the following table presents hypothetical kinetic data based on the established principles of SNAr and data from analogous compounds. This data is for illustrative purposes to highlight the expected trends.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate of F Displacement | Relative Rate of Br Displacement |

|---|---|---|---|---|---|

| Activated Bromo-Fluoro-Aromatic Compound | Piperidine | Methanol | 50 | 100 | 25 |

| Activated Bromo-Fluoro-Aromatic Compound | Sodium Methoxide (B1231860) | Methanol | 50 | 120 | 30 |

This table is illustrative and based on general reactivity trends in SNAr reactions of activated polyhalogenated aromatic compounds. nih.govrsc.org

In the context of halogen exchange reactions, where one halogen is replaced by another, the reaction conditions can significantly influence the outcome. For instance, in reactions involving alkali metal fluorides, it is possible to replace bromine or chlorine atoms with fluorine. google.comgoogle.com The efficiency of such reactions often depends on the nature of the catalyst and the reaction temperature. google.com

The comparative reactivity of C-I bonds in similar systems generally follows the trend of being a better leaving group than bromide in many substitution reactions, but in SNAr, its reactivity is often lower than fluoride (B91410) and comparable to or slightly less than bromide. nih.gov This is because the initial attack of the nucleophile is less favored due to the lower electronegativity of iodine compared to fluorine.

Advanced Synthetic Transformations and Applications As a Chemical Building Block

Incorporation into Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of 4-Bromo-3,5-difluorobenzotrifluoride allows for its facile incorporation into larger molecules through well-established palladium-catalyzed cross-coupling reactions. This positions the compound as a key starting material for creating precursors to high-value final products in several chemical industries.

In pharmaceutical development, the introduction of a difluorobenzotrifluoride moiety can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate. The C-Br bond in this compound serves as a prime reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in API synthesis.

Key reactions for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. This is a widely used method for constructing biaryl systems, a common motif in drug molecules. nih.govmdpi.comnih.gov For instance, coupling this compound with a suitable boronic acid could yield complex biaryl precursors for targeted therapies.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. nih.govnih.gov It is an indispensable tool for synthesizing arylamines, which are present in a vast number of pharmaceuticals. This method would allow for the direct attachment of the 4-(trifluoromethyl)-2,6-difluorophenyl group to various amine-containing scaffolds. nih.govnih.gov

The strategic application of these reactions enables medicinal chemists to systematically modify lead compounds, incorporating the unique electronic and steric properties of the difluorobenzotrifluoride group to optimize drug efficacy.

| Reaction Name | Bond Formed | Reactant Partner for this compound | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Aryl or Heteroaryl Boronic Acid/Ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (Aryl-Amine) | Primary or Secondary Amine | Palladium catalyst + Phosphine (B1218219) Ligand + Base |

| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkyne) | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base |

| Heck Reaction | Carbon-Carbon (Aryl-Alkene) | Alkene | Palladium catalyst + Base |

The agrochemical industry frequently utilizes fluorinated compounds to develop potent and selective pesticides and herbicides. The trifluoromethyl group, in particular, is a common feature in many commercial agrochemicals. The synthesis of these complex molecules often relies on building block strategies where halogenated intermediates are key.

This compound can serve as a foundational component for agrochemicals where the difluoro-trifluoromethylphenyl moiety is required for biological activity. Similar to pharmaceutical synthesis, palladium-catalyzed cross-coupling reactions are employed to construct the final active ingredient from this and other chemical fragments. The specific combination of fluorine and trifluoromethyl groups can modulate the compound's herbicidal or pesticidal spectrum and its environmental persistence.

Construction of Fluorinated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine into these ring systems can profoundly influence their properties. This compound is a precursor for synthesizing various fluorinated heterocycles, where the aryl bromide functionality is transformed to build part of the ring system.

Carbazoles and dibenzofurans are important structural motifs in materials science, particularly for organic electronics, as well as in biologically active natural products. niscpr.res.in The synthesis of substituted carbazoles can be achieved through intramolecular C-H arylation or tandem C-N coupling and cyclization reactions.

A common strategy involves an initial intermolecular C-N bond formation (e.g., Buchwald-Hartwig amination) between the aryl bromide and an appropriate aniline (B41778) derivative, followed by a palladium-catalyzed intramolecular C-H activation to close the carbazole (B46965) ring. researchgate.netorganic-chemistry.org Applying this to this compound with an ortho-haloaniline would be a viable route to novel, highly fluorinated carbazoles. Similarly, dibenzofuran (B1670420) synthesis can be accomplished by the coupling of the aryl bromide with a phenol (B47542), followed by an intramolecular C-O bond formation, often catalyzed by palladium or copper.

| Target Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Carbazole | Intermolecular C-N coupling followed by intramolecular C-H arylation | Arylating agent for an aniline derivative |

| Dibenzofuran | Intermolecular C-O coupling followed by intramolecular cyclization | Arylating agent for a phenol derivative |

| Pyrazole (B372694) | Cyclocondensation of a 1,3-dicarbonyl intermediate with hydrazine (B178648) | Precursor to a fluorinated 1,3-dicarbonyl compound |

| Thiazole (B1198619) | Hantzsch thiazole synthesis | Precursor to a fluorinated α-haloketone or thioamide |

Pyrazole and thiazole rings are privileged structures in medicinal chemistry. nih.govmdpi.com The synthesis of highly substituted pyrazoles often proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.org this compound could be converted into a corresponding fluorinated 1,3-dicarbonyl intermediate, which upon reaction with hydrazine would yield a pyrazole bearing the difluoro-trifluoromethylphenyl substituent. nih.gov

For thiazole synthesis, the classic Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, is a primary method. nih.gov The this compound scaffold can be elaborated into the necessary α-haloketone or thioamide precursor, enabling the construction of thiazole derivatives that feature this specific fluorination pattern. nih.gov

Development of Specialty Polymers and Functional Materials

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. Aryl halides are common monomers in polycondensation reactions for producing high-performance poly(arylene ether)s and other specialty polymers. elsevierpure.comrsc.org

Direct arylation polycondensation (DAP) is a modern technique that forms C-C bonds between aryl halides and monomers with available C-H bonds, avoiding the need for pre-functionalized organometallic reagents. researchgate.netrsc.org this compound is a candidate monomer for such polymerizations. Its reaction with a di-functional comonomer containing activatable C-H bonds could lead to the formation of novel semifluorinated polyarylenes. rsc.org The resulting polymers would be expected to exhibit high thermal stability and low surface energy, making them suitable for applications in advanced coatings, membranes, and electronics.

Precursors for Poly(arylene ether)s

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of PAEs often relies on nucleophilic aromatic substitution (SNAr) polymerization. In this process, a di-activated aromatic monomer reacts with a bisphenoxide.

This compound is a potential candidate as a monomer or co-monomer in the synthesis of specialized PAEs. The trifluoromethyl group, being strongly electron-withdrawing, activates the fluorine atoms in the positions ortho to it, making them suitable leaving groups in SNAr reactions. Although the fluorine atoms are meta to the trifluoromethyl group, the combined electron-withdrawing effect of the -CF3 group and the other fluorine atom enhances the electrophilicity of the carbon atoms bonded to the fluorine, facilitating nucleophilic attack by phenoxides. researchgate.netacs.org

The polymerization would proceed by reacting this compound with a bisphenol (such as Bisphenol A) in the presence of a base. The resulting polymer would feature arylene ether linkages in its backbone, while retaining the bromine and trifluoromethyl groups as pendant functionalities. These pendant groups can significantly modify the polymer's properties or serve as sites for further post-polymerization modification.

Table 1: Structural Features of this compound and Their Impact on Poly(arylene ether) Properties

| Structural Feature | Role in Polymerization | Potential Effect on Polymer Properties |

|---|---|---|

| 3,5-Difluoro groups | Act as leaving groups in nucleophilic aromatic substitution (SNAr) polymerization. | The resulting ether linkages form the polymer backbone. |

| Trifluoromethyl (-CF3) group | Activates the aromatic ring, facilitating the SNAr reaction. researchgate.netacs.org | Increases solubility, lowers dielectric constant, enhances thermal stability, and improves flame resistance. nih.gov |

| Bromo (-Br) group | Remains as a pendant group on the polymer backbone. | Provides a site for post-polymerization modifications (e.g., cross-coupling reactions) to introduce new functionalities. Increases polymer density. |

Components in Liquid Crystals and Optoelectronic Materials

The incorporation of fluorine atoms and fluorinated groups into organic molecules is a cornerstone of modern liquid crystal (LC) design. researchgate.net These additions are used to fine-tune critical material properties such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase behavior. nih.gov this compound possesses several features that make it an attractive building block for synthesizing liquid crystal molecules.

The presence of lateral fluorine substituents is known to influence melting points and enhance tilted smectic phases. biointerfaceresearch.com The strong polarity of the C-F bonds can generate a significant dipole moment. In the case of this compound, the two lateral fluorine atoms and the trifluoromethyl group create a unique electronic profile. The trifluoromethyl group, often used as a terminal group in LC molecules, is known to enhance thermal stability and modify the dielectric anisotropy. figshare.com

| Aromatic Core | Provides structural rigidity and π-electron system. | Essential for forming the mesogenic core and for charge transport in optoelectronic materials. |

Fabrication of Specialty Coatings

Fluorinated polymers are widely used in the formulation of specialty coatings due to their unique surface properties, including low surface energy, hydrophobicity (water repellency), and high thermal and chemical stability. The trifluoromethyl group is particularly effective at imparting these characteristics. researchgate.net

This compound can be used to synthesize polymers for specialty coatings. By incorporating this monomer into polymer structures, such as polyesters, polyimides, or epoxy resins, the resulting coating material can be endowed with a highly fluorinated surface. The trifluoromethyl groups tend to orient at the polymer-air interface, which dramatically lowers the surface energy of the coating. researchgate.net This leads to surfaces that are not only hydrophobic but also oleophobic (oil repellent), making them resistant to soiling and easy to clean.

The strong C-F bonds also contribute to the coating's durability, providing resistance to UV degradation, chemical attack, and thermal stress. mdpi.com Fluorinated organosilicon compounds, in particular, are noted for creating hydrophobic surfaces without compromising the coating's adhesion to the substrate. mdpi.com The presence of the bromine atom on the this compound molecule offers a synthetic handle to potentially graft it onto other polymer systems, such as silicones, to create advanced hybrid coating materials.

Table 3: Properties Conferred to Coatings by Fluorinated Moieties

| Property | Contribution from this compound |

|---|---|

| Low Surface Energy | The high density of fluorine atoms, especially in the -CF3 group, minimizes surface tension. |

| Hydrophobicity/Oleophobicity | Low surface energy prevents wetting by water and oils. mdpi.com |

| Chemical Inertness | The strength and stability of C-F bonds provide resistance against chemical degradation. |

| Thermal Stability | High C-F bond energy contributes to the polymer's ability to withstand high temperatures. |

| UV Resistance | Fluorinated polymers are generally transparent to UV radiation and resistant to photodegradation. |

Derivatization Strategies and Functional Group Interconversions

Conversion to Organometallic Reagents (e.g., Boronic Acids/Esters for Suzuki Coupling)

The bromine atom in 4-Bromo-3,5-difluorobenzotrifluoride serves as a key handle for the formation of organometallic reagents. One of the most common and synthetically useful transformations is its conversion into a boronic acid or a boronic ester. This is typically achieved through a palladium-catalyzed borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The resulting 2-(3,5-difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the arylboronic ester with a wide range of organic halides or triflates, providing access to a diverse array of biaryl and substituted aromatic compounds. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the C-Br bond and the subsequent cross-coupling reaction.

Table 1: Typical Conditions for Borylation and Suzuki Coupling

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl₂ or Pd(OAc)₂ | dppf or SPhos | KOAc | Dioxane or Toluene | 80-110 |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | - | Na₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80-110 |

Introduction of Nitrile Functionality (e.g., 4-Bromo-3,5-difluorobenzonitrile)

The transformation of the bromine atom into a nitrile group (-CN) is a valuable functional group interconversion. The resulting 4-bromo-3,5-difluorobenzonitrile (B1340648) is a precursor for the synthesis of various other functional groups, including carboxylic acids, amines, and amides.

Several methods are available for the cyanation of aryl bromides. Traditional methods often involve the use of toxic cyanide salts like copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, which typically requires high temperatures. More modern approaches utilize palladium or copper-catalyzed cyanation reactions with less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). These catalytic methods often proceed under milder conditions and exhibit greater functional group tolerance.

Table 2: Reagents for Cyanation of Aryl Bromides

| Reagent | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|

| CuCN | - | DMF or NMP | High temperature (150-200 °C) |

| K₄[Fe(CN)₆] | Pd(OAc)₂ with a ligand (e.g., dppf) | DMF or DMA | Moderate to high temperature (80-140 °C) |

| Zn(CN)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand | DMF or DMA | Moderate temperature (80-120 °C) |

Transformation to Aldehyde Derivatives (e.g., 4-Bromo-3,5-difluorobenzaldehyde)

The introduction of an aldehyde group to form 4-Bromo-3,5-difluorobenzaldehyde opens up a wide range of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions.

The direct formylation of this compound is challenging. A more common and reliable approach involves a two-step process. First, the aryl bromide is converted into an organometallic reagent, such as an organolithium or Grignard reagent, via halogen-metal exchange. This intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. Careful control of the reaction conditions, particularly temperature, is crucial to avoid side reactions.

Carboxylic Acid Derivatization (e.g., 4-Bromo-3,5-difluorobenzoic acid)

The synthesis of 4-Bromo-3,5-difluorobenzoic acid provides a key intermediate for the preparation of esters, amides, and other acyl derivatives. Similar to the synthesis of the aldehyde, a common route to the carboxylic acid involves the initial formation of an organometallic intermediate.

The aryl bromide can be converted to its corresponding Grignard or organolithium reagent. Subsequent reaction with carbon dioxide (CO₂), often in the form of dry ice, followed by an acidic workup, yields the carboxylic acid. Alternatively, palladium-catalyzed carbonylation reactions using carbon monoxide (CO) can also be employed.

Selective Functionalization of Multi-Halogenated Aromatics

The presence of multiple halogen atoms (one bromine and two fluorines) on the aromatic ring of this compound presents both challenges and opportunities for selective functionalization. The reactivity of the C-Br bond is generally higher than that of the C-F bonds in common cross-coupling and nucleophilic substitution reactions. This difference in reactivity allows for the selective transformation of the bromo substituent while leaving the fluoro groups intact.

However, under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions, the fluorine atoms can also be displaced. The electron-withdrawing trifluoromethyl group further influences the regioselectivity of these reactions. Strategies for selective functionalization often rely on the careful choice of catalysts, ligands, and reaction conditions to favor the desired transformation at a specific position. For instance, directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization to an adjacent position, can be a powerful tool for achieving high regioselectivity in these complex systems. The interplay of electronic and steric effects of the substituents dictates the outcome of these selective functionalization reactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. google.com This method is based on the principle that the energy of a molecule can be determined from its electron density. For 4-bromo-3,5-difluorobenzotrifluoride, DFT calculations would be employed to determine key electronic properties.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. From this stable structure, a variety of electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps and electrostatic potential (ESP) surfaces. These visualizations help identify the electron-rich and electron-poor regions of the molecule. In this compound, the highly electronegative fluorine and trifluoromethyl groups would be expected to create significant regions of low electron density on the aromatic ring, influencing its interaction with other molecules.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of how a chemical reaction will proceed. For this compound, theoretical calculations can map out potential reaction pathways for various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely route from reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, intermediates, and products) and saddle points, which correspond to transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy.

For instance, in a substitution reaction, DFT could be used to model the approach of a nucleophile to the aromatic ring, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of the bromide leaving group. The calculated energies of the transition states for substitution at different positions on the ring would reveal the most favorable pathway.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a step-by-step view of a reaction mechanism at the atomic level. By analyzing the geometries and energies of reactants, transition states, intermediates, and products, a detailed mechanistic hypothesis can be constructed. This approach allows for the investigation of highly reactive or short-lived species that are difficult to observe experimentally.

For this compound, computational modeling could be used to elucidate the mechanism of a palladium-catalyzed cross-coupling reaction. The calculations could model the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. This would provide insights into the role of the ligands on the palladium catalyst and how the electronic properties of the substituted benzotrifluoride (B45747) influence the efficiency of each step.

Analysis of Substituent Effects on Reactivity (Trifluoromethyl and Fluorine Groups)

The reactivity of the this compound molecule is heavily influenced by its substituents: the two fluorine atoms and the trifluoromethyl group. Both are strongly electron-withdrawing, which significantly impacts the properties of the benzene (B151609) ring.

Trifluoromethyl (-CF₃) Group : This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. researchgate.netmdpi.com This effect deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. researchgate.net The -CF₃ group is also known to increase the lipophilicity and metabolic stability of molecules. mdpi.comnih.gov

Fluorine (-F) Atoms : Fluorine is the most electronegative element and thus has a strong -I effect. researchgate.net However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). While the inductive effect is generally stronger, the resonance effect can influence the orientation of incoming electrophiles. researchgate.net

Computational methods can quantify these effects by calculating atomic charges, molecular orbital distributions, and the impact of these groups on the stability of reaction intermediates. This analysis is crucial for understanding why the molecule reacts the way it does and for predicting its behavior in different chemical environments.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In substituted benzenes, the existing groups direct incoming reagents to specific positions on the ring.

Electrophilic Reactions : The strong deactivating nature of the -CF₃ and -F groups makes electrophilic aromatic substitution on this compound challenging. Computationally, the regioselectivity can be predicted by calculating the energies of the sigma-complex intermediates (arenium ions) that would be formed by an attack at each available position. The position leading to the most stable intermediate is the favored site of reaction.

Nucleophilic Reactions : The electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SₙAr). The most likely site for nucleophilic attack is the carbon atom bearing the bromine atom, as bromine is a good leaving group and the position is activated by the flanking fluorine atoms and the para-trifluoromethyl group. DFT calculations can confirm this by modeling the transition state energies for nucleophilic attack at each carbon atom, with the lowest energy pathway indicating the preferred regiochemistry.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation and verification.

Predicting NMR spectra, particularly ¹³C and ¹⁹F NMR, for fluorinated aromatic compounds can be achieved with good accuracy using DFT. researchgate.netnih.govrsc.org The calculations involve computing the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (for ¹³C) or CFCl₃ (for ¹⁹F).

For this compound, these calculations would predict the chemical shifts for the two chemically distinct aromatic protons, the seven carbon atoms, and the five fluorine atoms (two on the ring and three in the trifluoromethyl group). The results can be refined by using specific functionals and basis sets known to perform well for fluorinated compounds and by applying scaling factors derived from comparing calculated and experimental data for a set of similar molecules. nih.govescholarship.org Similarly, spin-spin coupling constants (J-couplings) between different nuclei (e.g., H-F, C-F, F-F) can also be calculated to aid in the complete assignment of complex NMR spectra.

Analytical and Spectroscopic Investigations in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Bromo-3,5-difluorobenzotrifluoride, leveraging the magnetic properties of its constituent ¹H, ¹⁹F, and ¹³C nuclei.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each type of nucleus in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two chemically equivalent aromatic protons (H-2 and H-6). This signal would appear as a multiplet due to coupling with the adjacent fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound due to the presence of two distinct fluorine environments. wikipedia.org A signal corresponding to the trifluoromethyl (CF₃) group is expected in the range of -50 to -70 ppm. wikipedia.org A separate signal will be observed for the two equivalent aromatic fluorine atoms (at C-3 and C-5). The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this technique highly effective for analyzing fluorinated compounds. nih.gov

¹³C NMR: The carbon-13 NMR spectrum, aided by proton and fluorine decoupling techniques, can confirm the carbon framework. magritek.com Due to the molecule's symmetry, four distinct signals are anticipated: one for the CF₃ carbon, one for the carbon attached to the bromine (C-4), one for the carbons attached to fluorine (C-3 and C-5), and one for the carbons attached to hydrogen (C-2 and C-6). The carbon signals will exhibit splitting patterns in the coupled spectrum due to C-F coupling.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Expected Multiplicity | Coupling Constants (J) |

| ¹H (H-2, H-6) | 7.0 - 8.0 ppm | Triplet or dd | ³J(H,F), ⁵J(H,F) |

| ¹⁹F (C-3, C-5) | -90 to -120 ppm | Multiplet | ³J(F,H), ⁴J(F,F), ⁵J(F,F) |

| ¹⁹F (-CF₃) | -50 to -70 ppm | Triplet | ⁵J(F,F) |

| ¹³C (C-1) | 120 - 140 ppm | Quartet | ¹J(C,F) |

| ¹³C (C-2, C-6) | 110 - 125 ppm | Singlet (decoupled) | |

| ¹³C (C-3, C-5) | 155 - 165 ppm | Doublet | ¹J(C,F) |

| ¹³C (C-4) | 95 - 110 ppm | Singlet (decoupled) |

Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. For fluorinated molecules, experiments that correlate different nuclei (H, C, F) are particularly powerful. nih.goved.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be very informative for this specific molecule due to the magnetic equivalence of the two protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a clear correlation between the ¹H signal of the aromatic protons and the corresponding ¹³C signal (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings and is vital for piecing together the molecular structure. Key expected correlations include:

¹H(aromatic) to multiple carbons (C-1, C-3, C-4, C-5).

¹⁹F(aromatic) to multiple carbons (C-2, C-4, C-3/5).

¹⁹F(CF₃) to the C-1 carbon.

HETCOR (Heteronuclear Correlation): A ¹H-¹⁹F HETCOR experiment can directly show correlations between proton and fluorine nuclei, confirming spatial proximity and coupling pathways. nih.gov

The analysis of long-range coupling constants provides detailed structural information. researchgate.net In this compound, several such couplings are expected:

³J(H,F): A three-bond coupling between the aromatic protons (H-2/6) and the adjacent aromatic fluorines (F-3/5).

⁵J(H,F): A five-bond coupling between the aromatic protons (H-2/6) and the fluorines of the CF₃ group.

⁴J(F,F): A four-bond coupling between the two equivalent aromatic fluorine atoms (F-3 and F-5).

⁵J(F,F): A five-bond coupling between the aromatic fluorines (F-3/5) and the CF₃ fluorines.

The magnitudes of these coupling constants are dependent on the number of bonds separating the nuclei and their geometric arrangement, providing further confirmation of the substitution pattern. ethz.ch

¹⁹F NMR is an excellent tool for monitoring reaction progress and studying reaction mechanisms involving fluorinated compounds. ed.ac.uk Since this compound has two distinct fluorine environments (aromatic and trifluoromethyl), the ¹⁹F NMR spectrum provides two clear probes. As a reaction proceeds, the signals corresponding to the starting material will decrease in intensity, while new signals for intermediates and the final product will appear. This allows for real-time, non-invasive monitoring of the reaction kinetics and can help in the identification of transient species.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

The molecular formula is C₇H₂BrF₅, with a monoisotopic mass of approximately 275.92 g/mol . uni.lu A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). miamioh.edu

Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Loss of a bromine radical: [M - Br]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺

Successive loss of fluorine atoms from the molecular ion or other fragments.

Detachment of difluorocarbene (CF₂) from the trifluoromethyl group. fluorine1.ru

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M]⁺ | [C₇H₂BrF₅]⁺ | 275.9 | 277.9 | Molecular ion; characteristic 1:1 isotopic pattern. |

| [M-Br]⁺ | [C₇H₂F₅]⁺ | 197.0 | 197.0 | Loss of bromine radical. |

| [M-CF₃]⁺ | [C₆H₂BrF₂]⁺ | 206.9 | 208.9 | Loss of trifluoromethyl radical. |

| [M-Br-F]⁺ | [C₇H₂F₄]⁺ | 178.0 | 178.0 | Loss of Br followed by F. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is essential for determining the purity of this compound and for separating it from starting materials, byproducts, or structural isomers.

Gas Chromatography (GC): Given its probable volatility, GC is a suitable method for purity analysis. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can provide quantitative purity data and identify volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reverse-phase column (e.g., C18), is another powerful technique for assessing purity. A UV detector can be used for detection, as the aromatic ring is a strong chromophore. HPLC is also effective for separating this compound from less volatile impurities or isomers that may not be easily separable by GC, such as 2-Bromo-3,5-difluorobenzotrifluoride. The separation of isomers is critical, as their chemical reactivity can differ significantly. google.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present within a compound and offer insights into its molecular structure. For this compound, the analysis of its IR and Raman spectra allows for the unequivocal identification of its key structural features, namely the substituted benzene (B151609) ring, the carbon-bromine bond, the carbon-fluorine bonds, and the trifluoromethyl group.

The vibrational modes of this compound are complex due to the molecule's low symmetry and the presence of multiple heavy atoms. However, characteristic group frequencies can be assigned with a high degree of confidence based on established literature values for similar aromatic compounds and computational studies, such as Density Functional Theory (DFT) calculations. These theoretical approaches are instrumental in assigning specific vibrational modes to the observed spectral bands.

The principle of IR spectroscopy involves the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy is a light-scattering technique where a portion of the scattered light is shifted in frequency. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, with some vibrations being more prominent in one technique than the other.

Detailed Research Findings

Detailed vibrational analysis of halogenated benzotrifluorides reveals distinct spectral regions corresponding to the vibrations of the aromatic ring, the trifluoromethyl (CF3) group, and the carbon-halogen (C-F and C-Br) bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and number of these bands.

The trifluoromethyl group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations of the CF3 group are among the most intense bands in the IR spectrum and are typically found in the 1350-1100 cm⁻¹ region. The CF3 bending and rocking modes are observed at lower wavenumbers.

The C-F stretching vibrations associated with the fluorine atoms directly attached to the aromatic ring are expected to appear in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration is found at a much lower frequency, typically in the 700-500 cm⁻¹ region, due to the larger mass of the bromine atom.

Below are interactive data tables summarizing the probable assignments for the major vibrational modes of this compound in both IR and Raman spectra, based on data from analogous compounds and theoretical calculations.

Table 1: Probable Infrared (IR) Spectral Data and Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1610 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| ~1580 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| ~1450 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| ~1320 | Strong | Asymmetric C-F Stretch | Trifluoromethyl Group |

| ~1250 | Strong | Aromatic C-F Stretch | Aromatic C-F |

| ~1180 | Very Strong | Symmetric C-F Stretch | Trifluoromethyl Group |

| ~1140 | Strong | Aromatic C-F Stretch | Aromatic C-F |

| ~870 | Medium | Aromatic C-H Out-of-plane Bend | Aromatic Ring |

| ~760 | Medium | CF3 Deformation | Trifluoromethyl Group |

| ~680 | Medium | C-Br Stretch | Carbon-Bromine |

| ~580 | Medium | CF3 Rocking | Trifluoromethyl Group |

Table 2: Probable Raman Spectral Data and Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3085 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1615 | Strong | Aromatic C=C Stretch | Aromatic Ring |

| ~1585 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| ~1325 | Weak | Asymmetric C-F Stretch | Trifluoromethyl Group |

| ~1255 | Medium | Aromatic C-F Stretch | Aromatic C-F |

| ~1175 | Medium | Symmetric C-F Stretch | Trifluoromethyl Group |

| ~1050 | Strong | Ring Breathing Mode | Aromatic Ring |

| ~875 | Weak | Aromatic C-H Out-of-plane Bend | Aromatic Ring |

| ~765 | Medium | CF3 Deformation | Trifluoromethyl Group |

| ~685 | Strong | C-Br Stretch | Carbon-Bromine |

| ~575 | Medium | CF3 Rocking | Trifluoromethyl Group |

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

While methods for the synthesis of fluorinated aromatic compounds exist, a primary focus for future research will be the development of more efficient and environmentally benign synthetic pathways to 4-bromo-3,5-difluorobenzotrifluoride. Current strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. Future investigations will likely concentrate on:

Catalytic Methods: Exploring novel transition-metal catalysts or organocatalysts to achieve direct and selective bromination and fluorination of benzotrifluoride (B45747) precursors. This could lead to higher yields, reduced reaction times, and milder reaction conditions.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, which are particularly relevant when handling potentially hazardous reagents.

Green Chemistry Principles: Designing synthetic routes that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and minimizing the use of toxic solvents.

Exploration of Novel Reaction Chemistries and Transformations

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is a prime site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl and fluorine substituents significantly influence the electronic properties of the aromatic ring, affecting its reactivity in nucleophilic and electrophilic substitution reactions. Future research in this area will likely involve:

Cross-Coupling Reactions: Expanding the scope of palladium, copper, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wider variety of functional groups at the 4-position.

C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the aromatic ring, which would provide a more atom-economical approach to introducing new substituents.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.

Expansion of Applications in Emerging Fields

The unique physicochemical properties imparted by the fluorine and trifluoromethyl groups, such as enhanced metabolic stability, lipophilicity, and binding affinity, make this compound an attractive scaffold for the development of new molecules in various fields.

Advanced Materials: In materials science, this compound can serve as a building block for the synthesis of novel polymers, liquid crystals, and organic electronic materials. The presence of fluorine can enhance properties like thermal stability and chemical resistance. chemimpex.comchemimpex.com

Medicinal Chemistry Scaffolds: The benzotrifluoride motif is a common feature in many pharmaceuticals. This compound can be used as a starting material for the synthesis of new drug candidates with potential applications as anti-inflammatory and anti-cancer agents. chemimpex.comchemimpex.com Its trifluoromethyl group can improve properties like bioavailability. chemimpex.comchemimpex.com

| Potential Application | Key Properties Conferred by this compound |

| Advanced Materials | Enhanced thermal stability, chemical resistance, unique electronic properties |

| Medicinal Chemistry | Increased metabolic stability, improved lipophilicity and bioavailability, enhanced binding affinity |

| Agrochemicals | Modified biological activity and environmental persistence |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research will likely employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Use techniques such as in-situ spectroscopy and kinetic studies to identify reaction intermediates and transition states.

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction pathways, predict reaction outcomes, and understand the influence of the fluorine and trifluoromethyl groups on reactivity.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. frontiersin.org These tools can be used to:

Predict Reaction Outcomes: Develop machine learning models that can predict the success and yield of reactions involving this compound and similar fluorinated compounds. acs.orgucla.edu

Optimize Reaction Conditions: Utilize algorithms to rapidly identify the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given transformation. nih.gov

Design Novel Synthetic Routes: Employ retrosynthesis software, guided by machine learning, to propose novel and efficient synthetic routes to complex molecules derived from this compound. frontiersin.orgeurekalert.org

By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new applications for this versatile chemical compound. nih.goveurekalert.org

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-Bromo-3,5-difluorobenzotrifluoride?

Answer:

A common approach involves multi-step halogenation and fluorination reactions. For example:

Bromination : Start with a difluorobenzotrifluoride precursor, introducing bromine at the 4-position using electrophilic bromination (e.g., Br₂ with a Lewis acid catalyst).

Fluorination : Ensure precise positioning of fluorine atoms via directed ortho-metalation or halogen-exchange reactions (e.g., Balz-Schiemann reaction).

In Reference Example 80 (EP 4 374 877 A2), 4-bromo-3,5-difluorophenyl intermediates were synthesized using palladium-catalyzed cross-coupling reactions, with LCMS (m/z 685 [M+H]⁺) and HPLC retention time (1.68 minutes) used for validation .

Basic: What spectroscopic and analytical methods are optimal for characterizing this compound?

Answer:

- 19F/1H NMR : To confirm fluorine and proton environments (e.g., splitting patterns due to adjacent substituents).

- LCMS/HPLC : For purity assessment and molecular weight confirmation (e.g., m/z 294 [M+H]⁺ in early-stage intermediates) .

- X-ray Crystallography : Tools like ORTEP-3 can resolve crystal structures and verify substitution patterns .

- IR Spectroscopy : To detect functional groups like C-F (1100–1000 cm⁻¹) and C-Br (600–500 cm⁻¹).

Advanced: How do substituents (Br, F, CF₃) influence electronic properties and regioselectivity in reactions?

Answer:

- Electron-Withdrawing Effects : The CF₃ group strongly deactivates the aromatic ring, directing electrophiles to meta/para positions. Bromine and fluorine further modulate reactivity through inductive effects.

- Comparative Analysis : Similar compounds (e.g., 4-bromo-2,6-difluorobenzonitrile in ) show reduced reactivity at ortho positions due to steric and electronic hindrance . Computational studies (DFT) can map charge distribution and predict reaction sites.

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Dehalogenation : Bromine may be displaced under harsh conditions. Mitigate by using milder reagents (e.g., N-bromosuccinimide) and low temperatures.

- Over-Fluorination : Controlled fluorination with selective catalysts (e.g., KF/Al₂O₃) avoids unwanted substitutions .

- Impurity Formation : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

Methodological: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

- Purity Verification : Use HPLC (e.g., SQD-FA05 method in ) to detect impurities .

- Polymorph Screening : Analyze crystalline forms via DSC/XRD, as different polymorphs can alter melting points.

- Reproducibility : Standardize synthetic protocols (e.g., solvent, heating rates) across labs to minimize variability.

Advanced: What computational methods predict hydrogen bonding and crystal packing patterns?

Answer:

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., Etter’s rules in ) to predict supramolecular assemblies .

- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., halogen bonding between Br and F atoms).

- Software : ORTEP-3 for visualizing crystal structures and packing efficiency .

Basic: How does this compound compare to structurally similar compounds in reactivity?

Answer:

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| 4-Bromo-2,5-difluorobenzoic acid () | Carboxylic acid group increases acidity | Enhanced nucleophilic substitution at Br |

| 4-Bromo-3,5-dimethylphenyl-N-methyl carbamate () | Methyl groups reduce steric hindrance | Faster electrophilic aromatic substitution |

Advanced: What strategies optimize yield in cross-coupling reactions involving this compound?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated aromatics.

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。